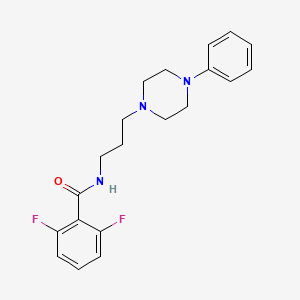

![molecular formula C12H16N2O2 B2768852 tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 679392-21-3](/img/structure/B2768852.png)

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

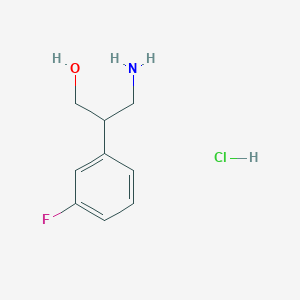

“tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound. It is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine ring . The molecular formula of this compound is C12H16N2O2 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” consists of a pyrrolo[2,3-b]pyridine ring attached to a tert-butyl group and a carboxylate group . The InChI code for this compound is 1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is 220.27 . The InChI code for this compound is 1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3 .Aplicaciones Científicas De Investigación

Environmental and Health Implications of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including tert-Butyl derivatives, are utilized in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies have focused on their environmental presence, human exposure, and potential toxicity. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in indoor dust, outdoor air particulates, and biological samples in humans, including fat tissues and breast milk. These compounds, including their transformation products, may pose risks of hepatic toxicity and endocrine disruption. Future research is suggested to explore novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

Applications in N-heterocycle Synthesis

The versatility of tert-Butyl derivatives in synthetic chemistry is highlighted in the synthesis of N-heterocycles via sulfinimines, where tert-butanesulfinamide plays a crucial role. This method facilitates access to diverse structures like piperidines and pyrrolidines, integral to many natural products and therapeutic compounds R. Philip et al., 2020.

Role in Plant Defense Mechanisms

Research on pyrrolo[2,3-b]pyridine derivatives extends into biochemistry, where similar structures are involved in plant defense against pathogens. Pyrroline-5-carboxylate (P5C), a related compound, plays a significant role in plant resistance to bacterial pathogens, involving processes like the hypersensitive response and programmed cell death, highlighting the biochemical importance of pyrrolopyridine structures A. Qamar et al., 2015.

Contributions to Bioseparation Technologies

Three-phase partitioning (TPP), an emerging nonchromatographic bioseparation technology, benefits from the properties of tert-butyl derivatives. TPP offers a green, efficient, and scalable approach for separating bioactive molecules, where tert-butyl derivatives could play a role in optimizing separation conditions and improving efficiency Jingkun Yan et al., 2018.

Implications for Drug Discovery

Pyrrolidine structures, closely related to pyrrolo[2,3-b]pyridine derivatives, are pivotal in drug discovery due to their versatility and presence in biologically active compounds. The saturated pyrrolidine scaffold is explored for its pharmacophore space and stereochemistry, offering insights into the design of new compounds with potential therapeutic applications Giovanna Li Petri et al., 2021.

Propiedades

IUPAC Name |

tert-butyl 2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-5,7H,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOMDLSRFNCYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

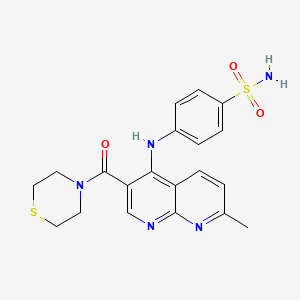

![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)

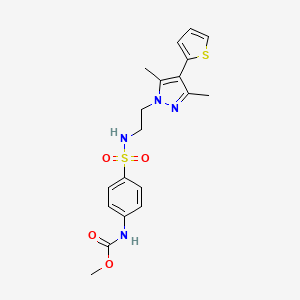

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)

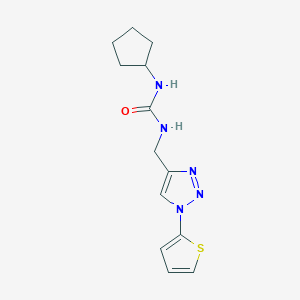

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)

![2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2768778.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)